molecular formula C9H7NO B1269100 4-(2-Furyl)pyridine CAS No. 55484-04-3

4-(2-Furyl)pyridine

Cat. No. B1269100
CAS RN: 55484-04-3
M. Wt: 145.16 g/mol
InChI Key: ZKFCBMREQURXHM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(2-Furyl)pyridine derivatives involves several steps, starting from basic heterocyclic compounds to more complex structures. For instance, heterocyclic systems containing two piperidine and dioxaborinine rings were prepared from the reaction of 4-hydroxy-1-methyl-4-(2-furyl)-3-(2-furylhydroxymethyl)piperidine with derivatives of arylboronic acid (Phuong et al., 2017). Furthermore, the synthesis of 2,6-dithienyl-4-furyl pyridine derivatives for the development of novel antitumor agents highlights the importance of 4-(2-Furyl)pyridine in medicinal chemistry, though this application falls outside our focus on non-drug-related aspects (Basnet et al., 2010).

Molecular Structure Analysis

The molecular structure of 4-(2-Furyl)pyridine derivatives is key to their chemical behavior. Studies have shown that the furyl and phenyl rings in these compounds are often inclined at almost right angles to the central pyridine or imidazopyridine unit, affecting their physical and chemical properties. The structure displays both inter- and intramolecular hydrogen bonding, which is crucial for understanding their reactivity (Yaqub et al., 2009).

Chemical Reactions and Properties

4-(2-Furyl)pyridine undergoes various chemical reactions, including bromination, nitrations, and electrophilic substitution reactions, predominantly at the C5' position of the furan ring. These reactions lead to the formation of furyl-substituted indolizines and tetrahydropyridines, highlighting the compound's versatility in chemical synthesis (Prostakov et al., 1982).

Physical Properties Analysis

The physical properties of 4-(2-Furyl)pyridine derivatives, such as their UV spectra, basicity constants, and dipole moments, are significantly influenced by the structure and interactions between the furan and pyridine rings. Studies comparing these properties with those of phenyl and thienylpyridines provide insights into the compound's behavior in various chemical environments (Ribéreau & Quéguiner, 1983).

Chemical Properties Analysis

The chemical properties of 4-(2-Furyl)pyridine are shaped by its reactivity towards different reagents. Electrophilic substitution reactions, aminomethylation, and cycloaddition reactions are among the key chemical behaviors observed. These properties are essential for the synthesis of new compounds with potential applications in various fields of chemistry (Saldabol et al., 1971).

Scientific Research Applications

Chemical Transformations

4-(2-Furyl)pyridine and its derivatives undergo various chemical transformations, crucial in organic chemistry. For instance, alkyl-substituted 4-(2′-furyl)pyridines can be brominated and nitrated in the furan ring, but do not readily undergo electrophilic substitution reactions such as acetylation or chloromethylation. These reactions are significant for synthesizing furyl-substituted indolizines and tetrahydropyridines, highlighting the compound's role in diverse synthetic pathways (Prostakov et al., 1982).

Electron Impact Studies

The dissociative ionization of 4-(2-Furyl)pyridine derivatives under electron impact reveals insights into molecular fragmentation patterns. Studies show that the orientation of alkyl groups relative to the furyl grouping significantly influences the cleavage of the furan ring, a crucial factor in understanding the compound's behavior under certain conditions (Zakharov et al., 1982).

Biological Activities

4-(2-Furyl)pyridine derivatives have been explored for their potential biological activities. For instance, their role in the synthesis of heterocyclic compounds with potential anti-cancer, anti-Alzheimer, and anti-COX-2 activities has been studied. These synthesized compounds, characterized by various spectroscopic methods, offer insights into the development of new therapeutic agents (Attaby et al., 2014).

Synthesis of Novel Heterocyclic Systems

The synthesis of novel heterocyclic systems using 4-(2-Furyl)pyridine demonstrates its versatility in organic synthesis. For example, the creation of a heterocyclic system containing piperidine and dioxaborinine rings from 4-(2-Furyl)pyridine showcases its potential in the development of compounds with diverse bioactivities, such as dermatological and anticoagulant agents (Phuong et al., 2017).

Topoisomerase Inhibition and Cytotoxicity

The derivative compounds of 4-(2-Furyl)pyridine have been evaluated for their inhibitory activities against topoisomerase enzymes, a key target in cancer treatment. These studies include evaluating the cytotoxicity of these compounds against human cancer cell lines, providing valuable insights into their potential as anticancer agents (Thapa et al., 2013; Kadayat et al., 2015; Basnet et al., 2010).

Safety And Hazards

Pyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

4-(furan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c1-2-9(11-7-1)8-3-5-10-6-4-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFCBMREQURXHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343383
Record name Pyridine, 4-(2-furanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Furyl)pyridine

CAS RN

55484-04-3
Record name 4-(2-Furanyl)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055484043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 4-(2-furanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-FURANYL)PYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32HS8GWM6Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
PI Zakharov, VG Zaikin, AI Mikaya, PK Radzhan… - Chemistry of …, 1982 - Springer
The dissociative ionization of 12 compounds of the 2- and 4-(2-furyl)pyridine series that contain methyl, ethyl, and n-propyl groups in various positions of the pyridine ring was …
Number of citations: 1 link.springer.com
NS Prostakov, AT Soldatenkov, PK Radzhan… - Chemistry of …, 1982 - Springer
Alkyl-substituted 4-(2′-furyl)pyridines are brominated and nitrated in the C 5 ' position of the furan ring; however, they do not undergo electrophilic substitution reactions such as …
Number of citations: 1 link.springer.com
MS Bensaad, S Dassamiour… - Journal of Biobased …, 2022 - ingentaconnect.com
Nowadays, plants bioactive compounds are considered as a new source of therapy, especially for the elaboration process of more effective drugs. 80% of the actual drug substances …
Number of citations: 5 www.ingentaconnect.com
V Perrier, AC Wallace, K Kaneko… - Proceedings of the …, 2000 - National Acad Sciences
Recent progress determining the structure of the host-encoded prion protein (PrP C ) and the role of auxiliary molecules in prion replication permits a more rational approach in the …
Number of citations: 244 www.pnas.org
NS Prostakov, PK Radzhan, AT Soldatenkov… - Chemistry of …, 1981 - Springer
Mixtures of isomeric alkyl-substituted (in the pyridine ring) α- and γ-(α-furyl)-pyridines were obtained in up to ∼40% yields by condensation of furfural and ammonia with several …
Number of citations: 5 link.springer.com
MA Ei-Kemary - Journal of Photochemistry and Photobiology A …, 2000 - Elsevier
The absorption and fluorescence spectra, fluorescence quantum yields and lifetimes of 3-cyano-4-furyl-6-phenyl-2-(9-anthralylidene)-pyridine (FPAP) in various solvents are reported. …
Number of citations: 12 www.sciencedirect.com
MT Cocco, C Congiu, V Lilliu, V Onnis - Bioorganic & medicinal chemistry, 2007 - Elsevier
A new series of 2-amino-4-aryl-6-dialkylamino-3,5-dicyanopyridines, 20–47, were synthesized in satisfactory overall yield, through a simple synthetic strategy using 3-amino-3-(…
Number of citations: 57 www.sciencedirect.com
NM Rateb, SH Abdelaziz, HF Zohdi - Journal of Sulfur Chemistry, 2011 - Taylor & Francis
3-Cyano-2 (1H)-pyridinethiones are of interest because of their use as intermediates for the synthesis of biologically active polycyclic compounds (1, 2). Numerous thieno [2, 3-b] …
Number of citations: 19 www.tandfonline.com
B Wang, Y Hu, H Hu - Synthetic communications, 1999 - Taylor & Francis
Aromatization of Hantzsch 1,4-dihydropyridines (la-n) were promoted by tetrakis-pyridine cobalt (11) dichromate to yield corresponding pyridine derivatives (2a-n) in moderate to high …
Number of citations: 61 www.tandfonline.com
H Ila, H Junjappa - Tetrahedron, 1990 - Elsevier
The enolacetals 1 _ obtained by 1,2-addition of lithioacetonitrile or lithioprop- ionitrile to α-Oxoketene dithioacetals 0 undergo intramolecular Ritter reaction accompanied with 1,3-MeS …
Number of citations: 26 www.sciencedirect.com

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